1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-methyl-2-nitrophenyl moiety
Preparation Methods
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-methyl-2-nitrobenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of the corresponding pyrrolidine derivative.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and related compounds. Similar compounds include:
1-[(4-nitrophenyl)sulfonyl]pyrrolidine: Lacks the methyl group, which may affect its reactivity and binding properties.
1-[(4-methylphenyl)sulfonyl]pyrrolidine: Lacks the nitro group, which can influence its electronic properties and reactivity.
1-[(4-methyl-2-nitrophenyl)sulfonyl]piperidine: Features a piperidine ring instead of a pyrrolidine ring, which can affect its steric and electronic properties.
The uniqueness of this compound lies in the combination of its functional groups and the pyrrolidine ring, which together confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-11(10(8-9)13(14)15)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUIQFDJYFWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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